Furazancarboxamide, 4-methyl-, 5-oxide
Description
Furazancarboxamide, 4-methyl-, 5-oxide is a derivative of the 1,2,5-oxadiazole heterocyclic system, characterized by a carboxamide (-CONH₂) functional group at position 3, a methyl substituent at position 4, and an oxide group at position 5. The compound’s reactivity and stability are likely influenced by the electron-withdrawing oxide group and the carboxamide’s hydrogen-bonding capacity.
Properties
CAS No. |
37895-44-6 |
|---|---|
Molecular Formula |
C4H5N3O3 |
Molecular Weight |
143.1 g/mol |
IUPAC Name |
4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxamide |
InChI |
InChI=1S/C4H5N3O3/c1-2-3(4(5)8)6-10-7(2)9/h1H3,(H2,5,8) |
InChI Key |
DKBVMDZYMTWNCN-UHFFFAOYSA-N |
SMILES |
CC1=[N+](ON=C1C(=O)N)[O-] |
Canonical SMILES |
CC1=[N+](ON=C1C(=O)N)[O-] |
Other CAS No. |
37895-44-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 1,2,5-Oxadiazole-3-carboxylic Acid, Methyl Ester, 2-oxide (CAS 104151-77-1)
This compound, with the molecular formula C₄H₄N₂O₄ (MW 144.09), shares the 1,2,5-oxadiazole backbone but differs in functional groups and substitution patterns :
- Oxide Position : The oxide group is at position 2 instead of 5, altering the electronic distribution of the ring.
- Substituents: No methyl group is present at position 4.
These differences significantly impact physicochemical properties. For example, the methyl ester likely exhibits higher lipophilicity compared to the carboxamide, affecting solubility and membrane permeability. The oxide position influences ring stability; position 2 oxidation may increase susceptibility to nucleophilic attack compared to position 5.
Other Related Oxadiazole Derivatives
While direct data on Furazancarboxamide, 4-methyl-, 5-oxide are scarce, comparisons can be extended to other oxadiazoles listed in , such as nitro-substituted analogs (e.g., 4-nitrobenzene derivatives) and benzyl halides:
- Nitro-substituted Oxadiazoles: The nitro group (-NO₂) introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. In contrast, the methyl group in this compound provides electron-donating stabilization .
- Benzyl Derivatives : Compounds like benzyl chloride (C₆H₅CH₂Cl) lack the oxadiazole ring but share applications in synthesis. The carboxamide and oxide groups in this compound may confer greater polarity and thermal stability compared to simple benzyl halides.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Oxide Position | Substituents |
|---|---|---|---|---|---|
| This compound | C₄H₅N₃O₃* | 143.10* | Carboxamide (-CONH₂) | 5 | 4-Methyl |
| 1,2,5-Oxadiazole-3-carboxylic acid, methyl ester, 2-oxide | C₄H₄N₂O₄ | 144.09 | Methyl ester (-COOCH₃) | 2 | None |
*Hypothetical values based on structural inference.
Table 2: Inferred Property Comparison
| Property | This compound | 1,2,5-Oxadiazole-3-carboxylic Acid, Methyl Ester, 2-oxide |
|---|---|---|
| Solubility (Polarity) | Higher (due to -CONH₂) | Moderate (ester group) |
| Thermal Stability | Likely stable (electron-donating CH₃) | Potentially less stable (no stabilizing substituents) |
| Reactivity | Lower electrophilicity (oxide at 5) | Higher electrophilicity (oxide at 2) |
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